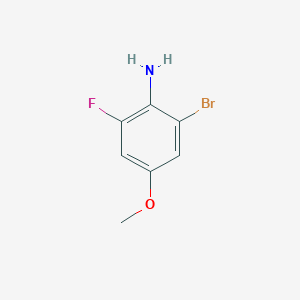

2-Bromo-6-fluoro-4-methoxyaniline

Description

The Versatility of Aryl Halides and Substituted Anilines

Aryl halides, which are organic compounds where a halogen atom is directly bonded to an aromatic ring, are crucial intermediates in the synthesis of a wide array of organic molecules. nih.gov They are particularly valued for their ability to participate in a variety of cross-coupling reactions, such as the Suzuki-Miyaura and Heck reactions, which are powerful methods for forming new carbon-carbon bonds. acs.org This reactivity allows for the construction of complex molecular architectures from simpler precursors. The presence of a halogen atom, such as bromine, on the aromatic ring provides a reactive handle that can be selectively targeted for chemical modification.

Substituted anilines, on the other hand, are a cornerstone of medicinal chemistry. The aniline (B41778) motif is a prevalent substructure found in a vast number of pharmaceutical compounds and bioactive natural products. nih.gov The amino group can act as a key hydrogen bond donor or acceptor, facilitating interactions with biological targets like enzymes and receptors. nih.gov However, the properties of the aniline ring can be finely tuned by the presence of various substituents. These substituents can influence the compound's electronic properties, lipophilicity, and metabolic stability, all of which are critical factors in drug design. nih.gov In some instances, strategic replacement of the aniline group is explored to mitigate potential metabolic liabilities. nih.gov

The development of kinase inhibitors, a major class of anti-cancer drugs, frequently utilizes substituted aniline scaffolds. nih.govacs.orgfrontiersin.org These compounds can be designed to fit into the ATP-binding site of specific kinases, thereby inhibiting their activity and disrupting cancer cell signaling pathways. acs.orgfrontiersin.org

The Strategic Importance of the 2-Bromo-6-fluoro-4-methoxyaniline Scaffold

The specific arrangement of substituents on the this compound ring gives it a unique chemical personality and strategic importance in synthetic chemistry. The presence of both a bromine and a fluorine atom, along with a methoxy (B1213986) and an amino group, offers multiple sites for selective functionalization.

The bromine atom, being a good leaving group, makes the compound a suitable substrate for various palladium-catalyzed cross-coupling reactions. This allows for the introduction of a wide range of other functional groups at this position, enabling the synthesis of diverse libraries of compounds for drug discovery screening. The fluorine atom and the methoxy group, being strong electron-withdrawing and electron-donating groups respectively, modulate the reactivity of the aromatic ring and can influence the regioselectivity of further reactions.

While specific research detailing the extensive use of this compound in the synthesis of pharmaceuticals is emerging, the utility of similarly substituted anilines is well-documented in patent literature for the creation of agricultural chemicals. For instance, the related compound 2,6-dibromo-4-trifluoromethoxyaniline is a key intermediate in the preparation of the fungicide thifluzamide. google.com This highlights the potential of such halogenated aniline scaffolds in the development of biologically active molecules. Furthermore, discussions in research forums suggest the use of related bromo-fluoro-methoxyanilines as starting materials for the synthesis of more complex molecules like substituted benzaldehydes through reactions such as the Sandmeyer reaction. bldpharm.com

An Overview of Academic Research on Halogenated Methoxyanilines

Academic research into halogenated anilines, including those with methoxy substituents, is driven by their potential as versatile building blocks in organic synthesis and their prevalence in bioactive compounds. The introduction of halogen atoms onto an aniline ring can significantly alter the physicochemical properties of the parent molecule, including its acidity, basicity, and lipophilicity. This, in turn, can have a profound impact on the biological activity and pharmacokinetic profile of any resulting drug candidate.

A key trajectory in this area of research is the development of novel synthetic methodologies to access polysubstituted anilines with precise control over the substitution pattern. This includes the exploration of new catalytic systems and reaction conditions to achieve selective halogenation and functionalization.

Another significant research focus is the incorporation of these halogenated aniline motifs into libraries of compounds for high-throughput screening in drug discovery programs. The goal is to identify new lead compounds with improved potency, selectivity, and metabolic stability. The strategic placement of halogen and methoxy groups can help to optimize the binding of a molecule to its biological target and to block sites of metabolic degradation. While broad reviews on the topic are extensive, the specific academic focus on this compound is an area of growing interest as chemists continue to explore the vast chemical space of substituted anilines for new discoveries.

Chemical Compound Information

| Compound Name |

| This compound |

| 2,6-dibromo-4-trifluoromethoxyaniline |

| Thifluzamide |

| 2-bromo-6-flouro-3-metoxyanilin |

| Acetyl chloride |

| Ammonia (B1221849) |

| Aniline |

| Anisole (B1667542) |

| Benzaldehyde |

| Bromine |

| Dichloromethane |

| Hydrogen bromide |

| Hydrogen peroxide |

| o-fluoroaniline |

| Sodium azide |

| Sodium nitrite (B80452) |

| Sulfuric acid |

| Triethylamine |

Chemical Properties of this compound

| Property | Value |

| IUPAC Name | This compound |

| Molecular Formula | C7H7BrFNO |

| Molecular Weight | 220.04 g/mol |

| CAS Number | 2091657-06-4 |

| Canonical SMILES | COC1=CC(=C(C(=C1)Br)N)F |

| InChI | InChI=1S/C7H7BrFNO/c1-11-4-2-5(8)7(10)6(9)3-4/h2-3H,10H2,1H3 |

| InChIKey | LOXZZESSGFBPLL-UHFFFAOYSA-N |

Data sourced from PubChem. nih.gov

Structure

3D Structure

Properties

Molecular Formula |

C7H7BrFNO |

|---|---|

Molecular Weight |

220.04 g/mol |

IUPAC Name |

2-bromo-6-fluoro-4-methoxyaniline |

InChI |

InChI=1S/C7H7BrFNO/c1-11-4-2-5(8)7(10)6(9)3-4/h2-3H,10H2,1H3 |

InChI Key |

LOXZZESSGFBPLL-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC(=C(C(=C1)Br)N)F |

Origin of Product |

United States |

Synthetic Methodologies for 2 Bromo 6 Fluoro 4 Methoxyaniline

Established and Novel Routes to the Core Structure

The preparation of 2-bromo-6-fluoro-4-methoxyaniline can be approached through both linear and convergent synthetic strategies. These routes are designed to control the regiochemistry of the substitution on the aromatic ring, ensuring the correct placement of the bromine, fluorine, and amino functionalities.

Multi-step syntheses are the cornerstone for constructing the this compound scaffold. These sequences often begin with simpler, commercially available precursors that are sequentially functionalized.

A common strategy in the synthesis of substituted anilines involves the nitration of an aromatic precursor followed by the reduction of the nitro group to an amine. In the context of this compound synthesis, this would typically involve the nitration of a suitably substituted fluoromethoxybenzene derivative. The directing effects of the existing substituents are crucial for achieving the desired regioselectivity of the nitro group introduction. Following nitration, the nitro group is reduced to the corresponding aniline (B41778). A variety of reducing agents can be employed for this transformation, including catalytic hydrogenation (e.g., using palladium on carbon with a hydrogen source) or metal-based reductions (e.g., using tin or iron in acidic media).

The introduction of the bromine atom at the C2 position is a critical step that requires high regioselectivity. The strong activating and ortho-, para-directing nature of the amino and methoxy (B1213986) groups in precursor anilines can make selective halogenation challenging. N-Bromosuccinimide (NBS) is a widely used reagent for the selective bromination of activated aromatic rings. The choice of solvent and reaction conditions can significantly influence the regiochemical outcome. For instance, in the synthesis of related haloanilines, the use of NBS in a suitable solvent allows for controlled bromination, often with high yields. The inherent directing effects of the substituents on the aniline ring guide the incoming electrophilic bromine to the desired position.

| Reagent | Substrate Precursor | Product | Key Transformation |

| N-Bromosuccinimide | 3-Fluoro-5-methoxyaniline | 2-Bromo-5-fluoro-3-methoxyaniline | Regioselective Bromination |

| N-Bromosuccinimide | 4-Fluoro-2-methoxyaniline | 5-Bromo-4-fluoro-2-methoxyaniline | Regioselective Bromination |

This table illustrates the use of N-Bromosuccinimide for the regioselective bromination of methoxyaniline precursors, a key step in the synthesis of halogenated anilines.

The incorporation of a fluorine atom onto the aromatic ring can be achieved through various fluorination methods. One common approach involves electrophilic fluorination using reagents such as Selectfluor® (F-TEDA-BF4). These reagents deliver an electrophilic fluorine species that can substitute a hydrogen atom on an activated aromatic ring. The regioselectivity of this step is governed by the directing effects of the substituents already present on the ring. Alternatively, nucleophilic aromatic substitution (SNAr) can be employed, where a leaving group (such as a nitro or chloro group) is displaced by a fluoride (B91410) source, like potassium fluoride, often in the presence of a phase-transfer catalyst.

The Sandmeyer and related reactions provide a versatile method for introducing halides into an aromatic ring via a diazonium salt intermediate. This process begins with the diazotization of a primary aromatic amine using a nitrite (B80452) source (e.g., sodium nitrite) in the presence of a strong acid. The resulting diazonium salt is then treated with a copper(I) halide (e.g., copper(I) bromide) to yield the corresponding aryl halide. While this method is powerful, it is generally used to introduce halogens at positions that are not easily accessible through direct electrophilic halogenation. For the synthesis of this compound, this pathway could be envisioned starting from a precursor with an amino group at the desired bromine position, which is then converted to the bromo substituent.

The high reactivity of the amino group in anilines often necessitates the use of protecting groups during synthetic sequences. Protection prevents unwanted side reactions, such as oxidation or N-acylation, and can also be used to modulate the directing effect of the amino group during electrophilic aromatic substitution. Common protecting groups for the amino functionality include acetyl, trifluoroacetyl, and tert-butyloxycarbonyl (Boc).

For example, the acetylation of an aniline to form an acetanilide (B955) reduces the activating effect of the nitrogen and increases its steric bulk. This can lead to a change in the regioselectivity of subsequent electrophilic substitution reactions, favoring para-substitution over ortho-substitution. After the desired transformations on the aromatic ring are complete, the protecting group can be removed under specific conditions (e.g., acidic or basic hydrolysis for an acetyl group) to regenerate the free aniline.

| Protecting Group | Introduction Reagent | Removal Conditions | Purpose in Synthesis |

| Acetyl (Ac) | Acetic anhydride | Acid or base hydrolysis | Modulate reactivity and direct substitution |

| tert-Butoxycarbonyl (Boc) | Di-tert-butyl dicarbonate | Acidic conditions (e.g., TFA) | Prevent N-alkylation and oxidation |

| Trifluoroacetyl | Trifluoroacetic anhydride | Mild basic hydrolysis | Enhance N-H acidity and direct metallation |

This table outlines common protecting groups for the amino functionality, their introduction and removal methods, and their strategic roles in aniline synthesis.

Palladium-Catalyzed Amination and Cross-Coupling in Anilination Processes

The construction of the aniline moiety in complex molecules like this compound often relies on powerful carbon-nitrogen (C-N) bond-forming reactions. Palladium-catalyzed cross-coupling reactions are central to modern organic synthesis for their ability to create C-C and C-heteroatom bonds with high efficiency. nobelprize.orglibretexts.org The discoveries of reactions like the Heck, Negishi, and Suzuki couplings, which assemble organic groups on a palladium center, have been foundational. nobelprize.org

For anilination processes specifically, the Buchwald-Hartwig amination stands out as a pivotal method for the synthesis of arylamines. This reaction enables the coupling of aryl halides or triflates with amines in the presence of a palladium catalyst and a base. nih.gov The synthesis of substituted anilines can be achieved by coupling an appropriately substituted aryl halide with an ammonia (B1221849) equivalent. acs.org Research has shown that using ammonium (B1175870) salts, such as ammonium sulfate, can lead to higher selectivity for the desired primary aniline over the formation of secondary diarylamine byproducts, which is a common challenge. acs.org

The success of these amination reactions is highly dependent on the choice of the palladium catalyst system, which includes the palladium precursor and, crucially, the supporting ligand. libretexts.orgacs.org The ligand stabilizes the palladium center and modulates its reactivity, influencing both the rate and selectivity of the reaction. acs.org Mechanistic studies have shown that different catalyst resting states can occur depending on the specific aryl halide (chloride vs. bromide) used, which in turn affects the selectivity of the amination. acs.org A combination of a palladium-N-heterocyclic carbene (NHC) catalyst has been shown to be effective for the amination of aryl sulfides with anilines, demonstrating the versatility of palladium catalysis in forming a wide variety of diarylamines. nih.govdntb.gov.ua

Table 1: Examples of Palladium Catalyst Systems in Amination Reactions

| Palladium Precursor | Ligand | Application | Reference |

|---|---|---|---|

| Pd[P(o-tol)3]2 | CyPF-t-Bu | Amination of aryl chlorides with ammonia salts | acs.org |

| Palladium(II) | CyPF-t-Bu | Amination of aryl bromides with ammonia salts | acs.org |

| Pd(II)/Norbornene | None (Phosphine-free) | Redox-neutral ortho-C‒H amination of arylborates | researchgate.net |

Advanced Synthetic Approaches and Reaction Condition Optimization

Modern synthetic chemistry places a strong emphasis on not only achieving the target molecule but also on how it is achieved. Advanced approaches prioritize sustainability, precision, and efficiency.

Application of Green Chemistry Principles (e.g., Ionic Liquids, Eco-friendly Solvents like 2-Methyltetrahydrofuran)

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. In the synthesis of halogenated anilines, this includes the use of environmentally benign and operationally simple processes. ccspublishing.org.cn One key aspect is the selection of solvents. A patent for a related compound, 2-bromo-6-fluoroaniline (B133542), describes using anisole (B1667542) as a solvent in the desulfonation step, which successfully lowered the reaction temperature from 200 °C down to 50-60 °C. wipo.int This significant reduction in energy consumption is a core tenet of green chemistry. wipo.int The development of syntheses that utilize inexpensive, non-toxic, and readily available reagents is also highly desirable. ccspublishing.org.cn For instance, processes that can be conducted in aqueous media or use recyclable catalysts align with these goals. In the context of producing 2-bromo-4-fluoro-6-methylphenol, a related intermediate, concerns have been raised about processes that generate large amounts of acidic wastewater containing salt, highlighting the industrial push towards greener alternatives. google.com

Chemo-, Regio-, and Stereoselective Synthesis of this compound

Achieving the precise substitution pattern of this compound requires stringent control over selectivity. The term "regioselectivity" refers to the control of which position on the aromatic ring a substituent is added. In the synthesis of substituted anilines, the directing effects of the groups already present on the ring are paramount. The amino group of aniline is a powerful activating group and directs incoming electrophiles to the ortho and para positions. youtube.com

However, this high reactivity can lead to multiple substitutions, such as the formation of tribrominated products when aniline is treated with bromine water. youtube.com To achieve mono-substitution and control the position of bromination, several strategies are employed. One common method is to temporarily "block" the activating effect of the amino group by converting it into an acetamide. youtube.com This bulky group not only moderates the ring's reactivity but also sterically hinders the ortho positions, favoring substitution at the para position. youtube.com A patent for the synthesis of 2-bromo-6-fluoroaniline explicitly uses this strategy, protecting the amino group of o-fluoroaniline first, then performing the bromination, and finally deprotecting to reveal the target product. google.com This ensures that bromination occurs at the desired position relative to the fluorine and protected amino group, preventing the formation of para-bromo isomers. google.com The choice of solvent can also dramatically influence regioselectivity in the bromination of anilines bearing electron-withdrawing groups. lookchem.com

Process Intensification and Optimization for Enhanced Yield and Purity

For a synthetic route to be viable, particularly for industrial production, it must be optimized to maximize yield and purity while maintaining operational simplicity and safety. google.com Process optimization involves systematically adjusting reaction parameters such as temperature, reaction time, and the stoichiometry of reagents. wipo.intgoogle.com

Patented methods for preparing the closely related 2-bromo-6-fluoroaniline provide insight into this process. One route involves protecting o-fluoroaniline, followed by sulfonylation, bromination, and deprotection. google.com In this multi-step synthesis, the yield and purity at each stage are critical. For example, the final step of removing a sulfonamide group from an intermediate to yield 2-bromo-6-fluoroaniline was optimized by adjusting temperature and reaction time, achieving a yield of 84.4% and a purity of 99.6%. google.com Another patented approach highlights a "one-pot" reaction to prepare an intermediate, which reduces post-treatment steps and minimizes wastewater discharge, key goals of process intensification. wipo.int The development of robust, scalable, and phosphine-ligand-free catalytic systems, such as the palladium(II)/norbornene system for C-H amination, also contributes to enhanced yields and operational simplicity. researchgate.net

Table 2: Example of Process Optimization in a 2-Bromo-6-fluoroaniline Synthesis

| Step | Reaction | Conditions | Yield | Purity | Reference |

|---|---|---|---|---|---|

| 1 | Acetyl Chloride Protection | Dichloromethane, Triethylamine, 0-5°C | - | - | google.com |

| 2 | Sulfonylation | Chlorosulfonic acid, 60-70°C | - | - | google.com |

| 3 | Bromination | Hydrobromic acid, H2O2, 70-75°C | 70.7% | 98% | google.com |

Investigations into Alternative Bromination Reagents and Conditions

While molecular bromine (Br₂) is a classic brominating agent, it is hazardous, difficult to handle due to its high vapor pressure, and can lead to poor selectivity and over-bromination with highly activated rings like anilines. ccspublishing.org.cnyoutube.com This has driven research into alternative reagents that are safer, more selective, and more environmentally friendly.

N-Bromosuccinimide (NBS) is a widely used alternative for electrophilic aromatic bromination. lookchem.com It is a solid, making it easier to handle than liquid bromine. The regioselectivity of NBS bromination can be highly dependent on the solvent used, allowing for tunable reactions. lookchem.com Other reagents have also been developed to provide selective bromination. These include N,N-dibromo-p-toluenesulfonamide (TsNBr₂) and various systems that generate the brominating species in situ, such as the combination of potassium bromide (KBr) with an oxidant like ZnAl-BrO₃⁻-LDHs or hydrogen peroxide. ccspublishing.org.cnresearchgate.net These methods are often promoted as greener alternatives because they use inexpensive and stable salts like KBr and avoid the direct use of hazardous bromine. ccspublishing.org.cn The choice of reagent is critical for achieving high yields of the desired monobrominated product while avoiding di- or tri-brominated impurities. ccspublishing.org.cn

Table 3: Comparison of Brominating Agents for Aromatic Compounds

| Reagent/System | Form | Advantages | Disadvantages | Reference |

|---|---|---|---|---|

| Molecular Bromine (Br₂) | Liquid | Highly reactive, inexpensive | Hazardous, corrosive, poor selectivity | ccspublishing.org.cnyoutube.com |

| N-Bromosuccinimide (NBS) | Solid | Easier to handle, tunable selectivity with solvent | Can be expensive, produces succinimide (B58015) byproduct | lookchem.com |

| KBr / ZnAl-BrO₃⁻-LDHs | Solid/Solution | Uses inexpensive KBr, environmentally benign | Requires preparation of layered double hydroxide (B78521) (LDH) | ccspublishing.org.cn |

Chemical Reactivity and Derivatization of 2 Bromo 6 Fluoro 4 Methoxyaniline

Electrophilic Aromatic Substitution Reactions on the Substituted Aniline (B41778) Core

The directing effects of the substituents on the aniline ring govern the outcome of electrophilic aromatic substitution reactions. The amino (-NH2) and methoxy (B1213986) (-OCH3) groups are strong activating groups and ortho-, para-directors due to their ability to donate electron density to the ring through resonance. Conversely, the bromine (-Br) and fluorine (-F) atoms are deactivating groups due to their inductive electron-withdrawing effects, although they also act as ortho-, para-directors.

In 2-bromo-6-fluoro-4-methoxyaniline, the positions ortho and para to the strongly activating amino and methoxy groups are already substituted. The positions open for substitution are C3 and C5. The amino group, being a more potent activating group than the methoxy group, will primarily direct incoming electrophiles. However, the steric hindrance from the adjacent bromine and fluorine atoms at C2 and C6, respectively, can influence the regioselectivity of these reactions.

Nucleophilic Aromatic Substitution (SNAr) at the Bromine and Fluorine Centers

Nucleophilic aromatic substitution (SNAr) is a plausible reaction pathway for this compound, particularly at the carbon atoms bearing the halogen substituents. The feasibility of SNAr is enhanced by the presence of electron-withdrawing groups that can stabilize the intermediate Meisenheimer complex. In this molecule, the cumulative electron-withdrawing effect of the bromine and fluorine atoms, although modest, can facilitate such reactions under appropriate conditions.

Typically, fluorine is a better leaving group than bromine in SNAr reactions due to its higher electronegativity, which polarizes the C-F bond more effectively. However, the relative reactivity can be influenced by the specific nucleophile and reaction conditions. For instance, selective substitution of a fluorine atom in the presence of other halogens has been observed in related systems, often driven by the hard-soft acid-base principle, where hard nucleophiles preferentially displace the harder fluoride (B91410).

Transition Metal-Catalyzed Cross-Coupling Reactions for Carbon-Carbon, Carbon-Nitrogen, and Carbon-Oxygen Bond Formation

The bromine atom in this compound is an excellent handle for a variety of transition metal-catalyzed cross-coupling reactions. These reactions are powerful tools for the construction of complex molecular architectures.

Suzuki-Miyaura Coupling for Biaryl Construction

The Suzuki-Miyaura coupling is a widely used method for forming carbon-carbon bonds, typically between an organohalide and an organoboron compound, catalyzed by a palladium complex. nih.gov The bromine atom at the C2 position of this compound makes it a suitable substrate for such couplings.

Recent research has demonstrated the successful Suzuki-Miyaura cross-coupling of unprotected ortho-bromoanilines with a variety of boronic esters, including those with benzyl, alkyl, aryl, alkenyl, and heteroaromatic groups. nih.govrsc.org These reactions often exhibit good to excellent yields and tolerate a wide range of functional groups. nih.govresearchgate.net For instance, a uniquely effective catalyst system, CataXCium A Pd G3, has been identified for these types of couplings. nih.gov The reaction conditions are generally mild, and the commercial availability of a diverse pool of boronic acids and esters makes this a highly versatile method for derivatization. nih.gov

Table 1: Examples of Suzuki-Miyaura Coupling Partners for Substituted o-Bromoanilines

| Boronic Ester Type | Example |

|---|---|

| Benzyl | Benzylboronic acid pinacol (B44631) ester |

| Alkyl | Methylboronic acid |

| Aryl | Phenylboronic acid |

| Alkenyl | Vinylboronic acid |

| Heteroaromatic | 2-Thiopheneboronic acid |

This table is illustrative and based on the general reactivity of o-bromoanilines in Suzuki-Miyaura couplings.

Buchwald-Hartwig Amination for C-N Linkages

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms carbon-nitrogen bonds between an aryl halide and an amine. This reaction is a cornerstone of modern synthetic chemistry for the preparation of anilines and their derivatives. beilstein-journals.org The this compound scaffold is amenable to this transformation, allowing for the introduction of a wide array of primary and secondary amines at the C2 position.

The choice of palladium catalyst, ligand, base, and solvent is crucial for the success of the Buchwald-Hartwig amination. nih.gov Ligands such as X-Phos have shown outstanding activity and stability in the amination of aryl halides. beilstein-journals.org The reaction can be performed under thermal or microwave-assisted conditions. beilstein-journals.org This methodology provides a direct route to synthesize more complex aniline derivatives, which are prevalent in pharmaceuticals and materials science. rsc.org

Heck Cross-Coupling Reactions and their Methodological Development

The Mizoroki-Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide and an alkene. mdpi.com The bromine atom of this compound can serve as the halide component in this reaction, enabling the introduction of various vinylic substituents.

The reaction typically proceeds with high efficiency and stereoselectivity, making it a valuable tool for the synthesis of substituted styrenes and other olefinic compounds. mdpi.com The development of Heck-type reactions has expanded to include a wide range of substrates and catalysts, including those that are effective at room temperature. researchgate.net

Functional Group Transformations of the Amino and Methoxy Moieties

The amino and methoxy groups on the this compound ring are also amenable to a variety of chemical transformations, further expanding the synthetic utility of this compound.

The primary amino group can undergo a plethora of reactions, including:

Acylation: Reaction with acid chlorides or anhydrides to form amides.

Alkylation: Reaction with alkyl halides to form secondary or tertiary amines.

Diazotization: Conversion to a diazonium salt by treatment with nitrous acid, which can then be subjected to a range of Sandmeyer-type reactions to introduce a variety of functional groups (e.g., -OH, -CN, -X).

Formation of Imines: Condensation with aldehydes or ketones.

The methoxy group, an ether linkage, is generally more stable. However, it can be cleaved under harsh conditions, such as treatment with strong acids like hydrobromic acid or hydroiodic acid, to yield the corresponding phenol. This transformation would provide access to a different set of derivatives with a free hydroxyl group.

Table 2: Potential Functional Group Transformations

| Functional Group | Reagent/Reaction Type | Product Functional Group |

|---|---|---|

| Amino (-NH2) | Acyl chloride | Amide (-NHCOR) |

| Amino (-NH2) | Alkyl halide | Secondary/Tertiary Amine (-NHR, -NR2) |

| Amino (-NH2) | NaNO2, HCl | Diazonium Salt (-N2+Cl-) |

Amine Functionalization Strategies (e.g., Acylation, Alkylation)

The primary amine group of this compound is a key site for functionalization. Standard amine reactions such as acylation and alkylation can be employed to introduce a wide range of substituents, thereby modifying the compound's physical, chemical, and biological properties.

Acylation: The nucleophilic amine can readily react with acylating agents like acid chlorides, anhydrides, or carboxylic acids (in the presence of coupling agents) to form the corresponding amides. This transformation is often used to protect the amine group, to introduce a new functional handle, or as a key step in the synthesis of more complex molecules. The electronic nature of the aromatic ring, influenced by the bromo, fluoro, and methoxy groups, will affect the nucleophilicity of the amine, but it is generally reactive enough for standard acylation conditions.

Alkylation: Alkylation of the amine group can be achieved using alkyl halides or other alkylating agents. Direct alkylation can sometimes lead to mixtures of mono- and di-alkylated products. Therefore, reductive amination, involving the reaction of the aniline with an aldehyde or ketone to form an imine, followed by reduction, is often a more controlled method for introducing alkyl groups.

While specific examples of acylation and alkylation on this compound are not extensively documented in readily available literature, the principles are well-established in organic chemistry. For instance, a related synthetic approach involves the reaction of 2,6-dibromopyridine (B144722) with methylamine (B109427) under high temperature and pressure to yield 2-bromo-6-methylaminopyridine, demonstrating the feasibility of N-alkylation on a bromo-substituted amino-heterocycle. georgiasouthern.edu

Table 1: Representative Amine Functionalization Reactions

| Reaction Type | Reagents and Conditions | Product Type |

| Acylation | Acetyl chloride, pyridine, CH₂Cl₂ | N-(2-bromo-6-fluoro-4-methoxyphenyl)acetamide |

| Alkylation | Methyl iodide, K₂CO₃, acetonitrile | 2-Bromo-6-fluoro-4-methoxy-N-methylaniline |

| Reductive Amination | Benzaldehyde, NaBH(OAc)₃, dichloroethane | N-Benzyl-2-bromo-6-fluoro-4-methoxyaniline |

Note: The reactions in this table are illustrative and based on general procedures for aniline functionalization.

Oxidation and Reduction Chemistry of the Aryl and Functional Groups

The oxidation and reduction of this compound can proceed at several sites, including the aniline nitrogen, the aromatic ring, and the potential for dehalogenation.

Oxidation: The oxidation of substituted anilines has been a subject of considerable study. The initial step in the oxidation of primary aromatic amines is often the formation of an arylamino radical. acs.org The stability of this radical and the subsequent reaction pathways are influenced by the substituents on the aromatic ring. acs.org In the case of this compound, the electron-donating methoxy group would be expected to facilitate oxidation, while the electron-withdrawing bromo and fluoro groups would have the opposite effect.

Studies on the oxidation of substituted anilines by reagents like manganese dioxide (MnO₂) have shown a strong dependence on pH, with reaction rates increasing at lower pH. acs.orgacs.org The oxidation rates also correlate with the half-wave oxidation potentials of the anilines, indicating that the initial electron transfer is a key step. acs.org The oxidation of anilines can lead to the formation of various products, including azo compounds, through coupling reactions of the intermediate radicals. arabjchem.org The oxidation of para-substituted anilines with benzimidazolium fluorochromate, for example, yields the corresponding azobenzenes. arabjchem.org

Reduction: The bromo substituent on the aromatic ring can be a site for reduction. Catalytic hydrogenation, for instance, using a palladium catalyst and a hydrogen source, could potentially lead to debromination, yielding 2-fluoro-4-methoxyaniline. The conditions for such a reaction would need to be carefully controlled to avoid reduction of other functional groups. There is limited specific information available in the searched literature regarding the controlled reduction of this compound.

Exploiting Directed ortho-Metalation (DoM) Strategies for Further Functionalization

Directed ortho-metalation (DoM) is a powerful synthetic strategy for the regioselective functionalization of aromatic compounds. wikipedia.org This reaction involves the deprotonation of a position ortho to a directing metalation group (DMG) by a strong base, typically an organolithium reagent, to form an aryllithium intermediate. wikipedia.orgorganic-chemistry.org This intermediate can then be quenched with a variety of electrophiles to introduce a new substituent with high regioselectivity. organic-chemistry.org

In this compound, several functional groups could potentially act as DMGs. The methoxy group is a known moderate DMG. organic-chemistry.org The fluorine atom can also act as a moderate directing group. organic-chemistry.org The amine group itself can be a powerful DMG, especially after derivatization to an amide or a carbamate. wikipedia.org

The presence of multiple potential directing groups and the existing substitution pattern on the aromatic ring of this compound present an interesting case for DoM. The regiochemical outcome of the lithiation would depend on the relative directing ability of the functional groups and the reaction conditions. The methoxy group would direct lithiation to the C5 position. The fluorine atom would direct to the C5 position as well. The amine group at C1 would direct to the C2 (bromo) or C6 (fluoro) positions, but these are already substituted. If the amine is protected, for example as a carbamate, its directing ability would be enhanced.

Given that the position ortho to the methoxy group (C5) is unsubstituted, it is a likely site for metalation. The fluorine at C6 could also influence the acidity of the C5 proton. A successful DoM at the C5 position would allow for the introduction of a wide range of electrophiles, such as aldehydes, ketones, carbon dioxide (to form a carboxylic acid), or silyl (B83357) halides. This would provide a route to highly substituted aniline derivatives that might be difficult to access through other synthetic methods.

Table 2: Potential Directed ortho-Metalation of this compound

| Directing Group | Proposed Site of Metalation | Potential Electrophiles | Resulting Product Core Structure |

| Methoxy (-OCH₃) | C5 | CO₂, DMF, R-CHO | 2-Bromo-6-fluoro-5-substituted-4-methoxyaniline |

| Fluoro (-F) | C5 | I₂, (CH₃)₃SiCl | 2-Bromo-6-fluoro-5-substituted-4-methoxyaniline |

| Protected Amine (-NHR) | C5 (via synergy with -OCH₃ and -F) | Various electrophiles | 2-Bromo-6-fluoro-5-substituted-4-methoxyaniline |

Note: This table represents theoretical applications of DoM to the target compound based on established principles.

Advanced Spectroscopic and Structural Elucidation of 2 Bromo 6 Fluoro 4 Methoxyaniline and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Advanced Structural Characterization

High-resolution NMR spectroscopy is the cornerstone for elucidating the molecular structure of organic compounds in solution. For 2-Bromo-6-fluoro-4-methoxyaniline, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments is essential to confirm the substitution pattern on the aromatic ring and to understand the electronic influence of each substituent.

The chemical shifts (δ) in NMR are highly sensitive to the local electronic environment of each nucleus. In this compound, the electron-donating methoxy (B1213986) (-OCH₃) and amino (-NH₂) groups, and the electron-withdrawing bromo (-Br) and fluoro (-F) groups, all exert distinct inductive and mesomeric (resonance) effects that influence the positions of the NMR signals.

Proton (¹H) NMR: The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the amine protons, and the methoxy protons. The aromatic region would feature two doublets, corresponding to the protons at the C3 and C5 positions. The proton at C5 is expected to be further upfield due to the shielding effects of the para-methoxy group. The amine protons (-NH₂) typically appear as a broad singlet, and the methoxy protons (-OCH₃) as a sharp singlet.

Carbon (¹³C) NMR: The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. The aromatic region will display six distinct signals for the benzene (B151609) ring carbons. The carbons directly attached to the electronegative substituents (C1-NH₂, C2-Br, C4-OCH₃, C6-F) will have their chemical shifts significantly altered. For instance, the carbon attached to fluorine (C6) will show a large downfield shift and a characteristic large one-bond carbon-fluorine coupling constant (¹JC-F).

Fluorine (¹⁹F) NMR: ¹⁹F NMR is a highly sensitive technique for fluorine-containing compounds. A single resonance is expected for the fluorine atom in this compound. Its chemical shift provides insight into the electronic environment, and its coupling to adjacent protons (³JH-F) and carbons (¹JC-F, ²JC-F, etc.) is invaluable for confirming the structure.

The following table presents predicted NMR data based on established substituent effects.

Predicted NMR Data for this compound| Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity & Coupling Constants (J, Hz) | Assignment |

|---|---|---|---|

| ¹H | 6.8 - 7.2 | d, JH-F ≈ 8-10 Hz | H-3 |

| ¹H | 6.5 - 6.9 | d, JH-H ≈ 2-3 Hz | H-5 |

| ¹H | 3.8 - 4.5 | br s | -NH₂ |

| ¹H | ~3.75 | s | -OCH₃ |

| ¹³C | 145 - 155 (d, ¹JC-F ≈ 240-250 Hz) | d | C-6 |

| ¹³C | 148 - 158 | s | C-4 |

| ¹³C | 135 - 145 | s | C-1 |

| ¹³C | 115 - 125 (d, ²JC-F ≈ 20-25 Hz) | d | C-5 |

| ¹³C | 110 - 120 (d, ²JC-F ≈ 20-25 Hz) | d | C-3 |

| ¹³C | 100 - 110 (d, ³JC-F ≈ 5-10 Hz) | d | C-2 |

| ¹³C | ~55 | q | -OCH₃ |

Note: 's' denotes singlet, 'd' denotes doublet, 'q' denotes quartet, 'm' denotes multiplet, 'br' denotes broad. Predicted values are estimates.

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the signals observed in 1D spectra by revealing through-bond and through-space correlations between nuclei. researchgate.net

COSY (Correlation Spectroscopy): This homonuclear experiment would show a cross-peak between the two aromatic protons (H-3 and H-5), confirming their scalar coupling relationship, although the expected ⁴J meta-coupling might be weak. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbons they are attached to. researchgate.net It would definitively link the H-3 signal to the C-3 signal, the H-5 signal to C-5, and the methoxy proton signal to the methoxy carbon signal.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment detects through-space proximity between nuclei. A NOESY spectrum could show correlations between the amine protons and the H-5 proton, and between the methoxy protons and the H-3/H-5 protons, providing information about the preferred conformation of the methoxy and amino groups relative to the ring. researchgate.net

High-Resolution Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of the mass-to-charge ratio (m/z), allowing for the determination of the elemental formula. For this compound (C₇H₇BrFNO), the exact mass can be calculated and compared to the experimental value for confirmation.

The most distinctive feature in the mass spectrum would be the isotopic pattern of bromine. Naturally occurring bromine consists of two isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. Therefore, the molecular ion peak (M⁺) and any bromine-containing fragment ions will appear as a pair of peaks (an M and M+2 peak) of almost equal intensity.

Predicted High-Resolution Mass Data for C₇H₇BrFNO

| Ion | Formula | Calculated m/z (for ⁷⁹Br) | Calculated m/z (for ⁸¹Br) |

|---|---|---|---|

| [M]⁺ | C₇H₇BrFNO | 218.9695 | 220.9674 |

| [M-CH₃]⁺ | C₆H₄BrFNO | 203.9538 | 205.9518 |

Note: Calculated m/z values are for the monoisotopic masses.

The fragmentation pathways can be predicted based on the structure. Common fragmentation would likely involve the initial loss of a methyl radical (-•CH₃) from the methoxy group to form a stable cation, followed by the loss of a neutral carbon monoxide (CO) molecule.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Studies of Intermolecular Interactions

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is used to identify the functional groups within a molecule by probing their characteristic vibrational frequencies. For this compound, these techniques can confirm the presence of the amine, methoxy, and aromatic C-H bonds, as well as the carbon-halogen bonds.

A study on the closely related compound 2-bromo-6-chloro-4-fluoroaniline (B1268482) (BCFA) provides a strong basis for predicting the vibrational spectrum. The N-H stretching vibrations of the primary amine group are expected to appear as two distinct bands in the 3400-3500 cm⁻¹ region. Aromatic C-H stretching vibrations typically occur just above 3000 cm⁻¹. The C-O stretching of the aryl-alkyl ether is expected in the 1200-1275 cm⁻¹ (asymmetric) and 1020-1075 cm⁻¹ (symmetric) regions. The C-F and C-Br stretching vibrations would be found in the fingerprint region of the spectrum, at lower wavenumbers.

Predicted Vibrational Frequencies (cm⁻¹) for this compound

| Wavenumber (cm⁻¹) | Assignment | Type |

|---|---|---|

| ~3480 | Asymmetric N-H Stretch | FT-IR, Raman |

| ~3390 | Symmetric N-H Stretch | FT-IR, Raman |

| ~1620 | N-H Scissoring | FT-IR |

| ~1580, ~1470 | C=C Aromatic Ring Stretch | FT-IR, Raman |

| ~1250 | Asymmetric C-O-C Stretch | FT-IR |

| ~1200 | C-F Stretch | FT-IR |

| ~1050 | Symmetric C-O-C Stretch | FT-IR |

Note: These are predicted values based on typical functional group frequencies and data from analogous compounds.

X-ray Crystallography for Precise Solid-State Structure and Conformational Analysis

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystal. While no public crystal structure is currently available for this compound, this technique would provide invaluable data if suitable crystals were grown.

Analysis of the crystal structure would yield precise bond lengths, bond angles, and torsion angles, offering a definitive view of the molecular geometry. It would reveal the planarity of the benzene ring and any distortions caused by the bulky bromo and methoxy substituents. Furthermore, X-ray crystallography would elucidate intermolecular interactions, such as hydrogen bonding involving the amine group (N-H···N or N-H···F) and potential halogen bonding (C-Br···O or C-Br···N), which govern the packing of molecules in the crystal lattice.

Chiroptical Spectroscopy for Enantiomeric Purity and Absolute Configuration Determination (if chiral derivatives are synthesized)

The parent molecule, this compound, is achiral and therefore does not exhibit chiroptical activity. However, if a chiral derivative were to be synthesized—for example, by introducing a chiral center onto a substituent or by resolving a derivative that exhibits atropisomerism—chiroptical techniques such as Circular Dichroism (CD) and Vibrational Circular Dichroism (VCD) would be essential.

These techniques measure the differential absorption of left- and right-circularly polarized light. For a chiral derivative, the resulting spectrum is unique to a specific enantiomer. By comparing the experimental CD or VCD spectrum to that predicted by quantum chemical calculations, the absolute configuration (R or S) of the chiral center could be determined. Furthermore, the intensity of the chiroptical signal is directly proportional to the enantiomeric excess, making it a powerful tool for assessing enantiomeric purity.

Theoretical and Computational Studies of 2 Bromo 6 Fluoro 4 Methoxyaniline

Quantum Chemical Calculations for Electronic Structure, Reactivity Prediction, and Reaction Mechanisms

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are indispensable for exploring the electronic landscape of organic molecules. researchgate.netacs.org These methods provide a balance between computational cost and accuracy, making them a popular choice for systems of this size. researchgate.net

A typical DFT study on 2-Bromo-6-fluoro-4-methoxyaniline would involve geometry optimization using a functional like B3LYP with a suitable basis set, such as 6-311++G(d,p), to find the molecule's lowest energy structure. researchgate.netnih.gov From this optimized geometry, a wealth of electronic properties can be calculated to predict reactivity.

Key electronic properties and their significance include:

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The HOMO energy relates to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. nih.govacs.org The HOMO-LUMO energy gap is a key indicator of chemical stability; a smaller gap suggests higher reactivity. nih.gov

Molecular Electrostatic Potential (MEP): An MEP map visually represents the charge distribution on the molecule's surface. It identifies electron-rich regions (nucleophilic sites), which are susceptible to electrophilic attack, and electron-poor regions (electrophilic sites), which are prone to nucleophilic attack. This is vital for predicting how the molecule will interact with other reagents.

Atomic Charges: Methods like Mulliken or Natural Population Analysis (NPA) assign partial charges to each atom in the molecule. nih.gov This data helps quantify the effects of the electron-withdrawing bromine and fluorine atoms and the electron-donating methoxy (B1213986) and amine groups on the aromatic ring.

Reactivity Descriptors: Conceptual DFT provides indices such as electrophilicity (ω), nucleophilicity (N), chemical potential (μ), and hardness (η). mdpi.com These descriptors offer a quantitative measure of the molecule's reactivity, allowing for comparisons with other related compounds. mdpi.com

For studying reaction mechanisms, DFT can be used to map the potential energy surface of a proposed reaction. This involves locating transition state structures and calculating activation energies, which are critical for determining reaction kinetics and feasibility. nih.govnih.gov For instance, the oxidation mechanism of the aniline (B41778) moiety could be investigated by modeling its interaction with an oxidizing agent. nih.gov

Table 1: Illustrative DFT-Calculated Electronic Properties for a Substituted Aniline This table presents typical data that would be generated from a DFT calculation (e.g., at the B3LYP/6-311++G(d,p) level) for a molecule like this compound. The values are for illustrative purposes only.

| Property | Predicted Value | Significance |

| HOMO Energy | -5.8 eV | Indicates electron-donating capability |

| LUMO Energy | -0.9 eV | Indicates electron-accepting capability |

| HOMO-LUMO Gap (ΔE) | 4.9 eV | Relates to chemical stability and reactivity |

| Dipole Moment | 2.5 Debye | Measures overall molecular polarity |

| Electrophilicity Index (ω) | 1.5 eV | Quantifies electrophilic character |

| Nucleophilicity Index (N) | 3.2 eV | Quantifies nucleophilic character |

Conformational Analysis and Mapping of Energy Landscapes

The presence of substituents on the aniline ring, particularly the methoxy group, introduces rotational flexibility. Conformational analysis is essential to identify the most stable three-dimensional arrangements (conformers) of the molecule and the energy barriers between them. rsc.org

The primary focus of a conformational analysis for this compound would be the orientation of the methoxy group relative to the aromatic ring and the pyramidalization of the amino group. The methoxy group can be planar (syn- or anti-planar with respect to the fluorine or bromine atom) or non-planar. researchgate.net The amino group in anilines can also exhibit a slight pyramidal geometry. researchgate.net

To map the energy landscape, a potential energy surface (PES) scan is performed. This involves systematically rotating the C(ring)-O bond of the methoxy group and calculating the molecule's energy at each step. The results reveal the lowest-energy conformers and the rotational energy barriers. Such studies often show that planar conformations, which allow for better delocalization of the oxygen's lone pair electrons into the aromatic π-system, are energetically favored. researchgate.net The steric and electronic effects of the adjacent bromine and fluorine atoms would significantly influence these preferences. Repulsion between adjacent substituents can lead to deviations from planarity. beilstein-journals.org

Molecular Dynamics Simulations for Solvent Effects and Intermolecular Interactions

While quantum chemical calculations are typically performed in the gas phase or with implicit solvation models, Molecular Dynamics (MD) simulations provide a dynamic picture of the molecule's behavior in an explicit solvent environment. acs.org

An MD simulation for this compound would involve placing the molecule in a simulation box filled with a chosen solvent (e.g., water, DMSO) and simulating the system's evolution over time based on classical mechanics. This approach is valuable for understanding:

Solvation Structure: MD simulations can reveal how solvent molecules arrange themselves around the solute. The analysis of radial distribution functions (RDFs) would show the probability of finding solvent molecules at a certain distance from specific atoms (e.g., the amine nitrogen or the halogen atoms), providing insight into hydrogen bonding and other intermolecular interactions.

Dynamic Behavior: MD tracks the molecule's conformational changes over time in solution, showing how solvent interactions might stabilize certain conformers over others. acs.org

Thermodynamic Properties: Simulations can be used to calculate thermodynamic properties like the free energy of solvation, which is crucial for understanding solubility and partitioning behavior.

Prediction of Spectroscopic Parameters from First Principles

First-principles calculations are highly effective for predicting spectroscopic data, which can aid in the structural elucidation and characterization of molecules. researchgate.netnih.gov

NMR Chemical Shifts: DFT calculations, often using the Gauge-Including Atomic Orbital (GIAO) method, can predict ¹H, ¹³C, ¹⁵N, and ¹⁹F NMR chemical shifts with high accuracy. researchgate.netnih.govnih.gov The process involves calculating the isotropic shielding tensor for each nucleus and then referencing it against a standard compound like tetramethylsilane (TMS). acs.org Predicted shifts are often linearly scaled to correct for systematic errors inherent in the computational method, leading to excellent agreement with experimental data. nih.gov This is particularly useful for assigning signals in complex spectra and for distinguishing between isomers.

IR Frequencies: The vibrational frequencies corresponding to an infrared (IR) spectrum can also be calculated using DFT. The calculation yields a set of vibrational modes and their corresponding frequencies and intensities. esisresearch.org Calculated frequencies are typically scaled by an empirical factor (e.g., ~0.96 for B3LYP) to account for anharmonicity and other method-based discrepancies. esisresearch.org These predicted spectra are invaluable for assigning experimental IR bands to specific molecular vibrations, such as N-H stretches, C-H wags, and C-X (halogen) stretches. spectroscopyonline.comlibretexts.org The substitution pattern on the benzene (B151609) ring strongly influences the C-H out-of-plane bending modes (wags) and the weak overtone bands between 1650-2000 cm⁻¹, providing a characteristic fingerprint. spectroscopyonline.comspectra-analysis.com

Table 2: Illustrative Comparison of Predicted vs. Experimental ¹³C NMR Chemical Shifts This table illustrates the typical accuracy of DFT-predicted chemical shifts (in ppm) for an aromatic compound after linear scaling. The hypothetical "experimental" values are for context. Actual studies on similar molecules report mean absolute deviations of a few ppm. nih.govacs.org

| Carbon Atom | Predicted Shift (ppm) | Hypothetical Experimental Shift (ppm) | Deviation (ppm) |

| C-NH₂ | 145.2 | 146.0 | -0.8 |

| C-Br | 110.5 | 111.1 | -0.6 |

| C-F | 158.9 (¹JCF ~240 Hz) | 159.5 | -0.6 |

| C-OCH₃ | 155.4 | 154.8 | +0.6 |

| C-H | 117.8 | 117.3 | +0.5 |

| C-H | 101.1 | 101.9 | -0.8 |

| O-C H₃ | 56.3 | 56.1 | +0.2 |

Applications and Advanced Research Trajectories

Role as a Key Intermediate and Building Block in Complex Organic Synthesis

The distinct reactivity of the functional groups on 2-Bromo-6-fluoro-4-methoxyaniline makes it a powerful tool for synthetic chemists. The bromine atom is amenable to various cross-coupling reactions, the amino group can be readily derivatized, and the electron-donating methoxy (B1213986) group and electron-withdrawing fluorine atom modulate the reactivity of the aromatic ring. This polyfunctionality is crucial for the controlled, stepwise construction of intricate molecules.

Development of Polyfunctional Molecules with Defined Architectures

The compound serves as a foundational component for creating molecules with multiple, precisely positioned functional groups. The bromo-substituent, in particular, facilitates palladium-catalyzed reactions like Suzuki and Buchwald-Hartwig couplings, enabling the introduction of diverse aryl, heteroaryl, or alkyl groups. This allows for the expansion of the molecular framework. The amino group acts as a nucleophile or can be transformed into other functionalities, while the fluorine and methoxy groups influence the electronic properties and spatial arrangement of the molecule. This controlled derivatization is essential for producing complex structures with specific, predetermined three-dimensional shapes and functionalities.

Synthesis of Functionalized Heterocyclic Systems

This compound is a key precursor in the synthesis of various functionalized heterocyclic compounds, which are core structures in many pharmaceuticals. For instance, derivatives of this aniline (B41778) are used to construct pyrrolo[2,3-d]pyrimidines and 1,2,4-triazoles. nih.govnih.govcsfarmacie.cz The synthesis often involves the initial participation of the aniline's amino group in a cyclization reaction to form the heterocyclic core, with the bromo and fluoro groups remaining available for subsequent functionalization, allowing for the creation of a library of diverse heterocyclic compounds.

Table 1: Examples of Heterocyclic Systems Derived from Substituted Anilines

| Starting Material Class | Resulting Heterocyclic System | Synthetic Application |

| Substituted Anilines | Pyrrolo[2,3-d]pyrimidines | Core scaffolds for kinase inhibitors. nih.govnih.gov |

| Substituted Anilines | 1,2,4-Triazoles | Building blocks for potential anti-inflammatory agents. csfarmacie.cz |

| Substituted Anilines | Benzimidazoles | Core structures in various kinase inhibitors. ed.ac.uk |

This table illustrates the utility of aniline derivatives in constructing key heterocyclic scaffolds found in medicinally relevant molecules.

Contributions to Medicinal Chemistry Research and Early Drug Discovery (Pre-clinical and Design-focused)

The structural motifs derived from this compound are of significant interest in medicinal chemistry, particularly in the early, pre-clinical stages of drug discovery. Its derivatives have been explored for their potential to modulate the activity of key biological targets.

Rational Design and Synthesis of Enzyme and Receptor Modulators (e.g., Kinase Inhibitors like ALK, Rho Kinase, B-Raf, Src)

Kinases are a critical class of enzymes that regulate numerous cellular processes, and their dysregulation is implicated in diseases like cancer. ed.ac.uk Consequently, they are major targets for drug development. This compound and its analogs serve as crucial starting materials for the synthesis of potent and selective kinase inhibitors.

ALK Inhibitors: Second-generation Anaplastic Lymphoma Kinase (ALK) inhibitors have been developed to overcome resistance to earlier drugs like crizotinib. nih.gov The synthesis of these advanced inhibitors often incorporates substituted aniline fragments to achieve high potency and selectivity. nih.gov

Rho Kinase (ROCK) Inhibitors: Increased ROCK activity is linked to hypertension. nih.gov Novel aminofurazan-based ROCK inhibitors, such as GSK269962A and SB-772077-B, have been developed and show potent enzymatic inhibition and vasorelaxation effects. nih.gov The design of such inhibitors often relies on building blocks that can be elaborated into complex heterocyclic systems.

B-Raf and Src Inhibitors: In the fight against drug-resistant melanomas, inhibitors that target both BRAF and SRC kinases have shown promise. nih.govnih.gov Compounds like CCT196969 and CCT241161 are pan-RAF inhibitors that also inhibit SRC and are effective against both treatment-naive and resistant BRAF-mutant tumors. nih.gov The synthesis of such dual-inhibitors requires versatile building blocks to construct the necessary pharmacophore.

Table 2: Examples of Kinase Inhibitors and their Pre-clinical Data

| Inhibitor Class | Target Kinase(s) | Example Compound | IC50 Value | Reference |

| Aminofurazan-based | ROCK1 | GSK269962A | 1.6 nM | nih.gov |

| Aminofurazan-based | ROCK1 | SB-772077-B | 5.6 nM | nih.gov |

| Pyrrolo[2,3-d]pyrimidine | EGFR, PDGFR-β | Analogues 4–12 | Varies (Cytotoxic) | nih.govnih.gov |

| Pan-RAF/SRC | BRAFV600E, CRAF, SRC | CCT196969 | 40 nM, 12 nM, 26 nM | nih.gov |

| Pan-RAF/SRC | BRAFV600E, CRAF, SRC | CCT241161 | 15 nM, 6 nM, 15 nM | nih.gov |

IC50 values represent the concentration of an inhibitor required to reduce the activity of a specific enzyme by 50%, indicating potency.

Development of Novel Molecular Scaffolds for Drug Candidates

The core structure of this compound provides a robust scaffold for generating libraries of potential drug candidates. By systematically modifying the functional groups through established synthetic routes, medicinal chemists can explore the structure-activity relationship (SAR) of a compound series. For example, a series of 2-amino-4-m-bromoanilino-6-benzyl pyrrolo[2,3-d]pyrimidines were synthesized and evaluated as inhibitors of receptor tyrosine kinases, demonstrating how modifications to the aniline-derived scaffold influence potency and specificity. nih.govnih.gov This approach is fundamental to lead optimization in drug discovery.

In Silico Screening and Molecular Docking Studies for Target Identification and Binding Affinity Prediction

Computational methods are integral to modern drug design. In silico techniques, such as molecular docking, are used to predict how a molecule will bind to the active site of a target protein. Derivatives of bromo-fluoro-anilines have been the subject of such studies. For example, molecular docking of 1,2,4-triazole (B32235) derivatives into the active sites of COX-1 and COX-2 enzymes was performed to predict their anti-inflammatory potential. csfarmacie.cz Similarly, docking studies with novel thiazole-amine derivatives were used to investigate their binding mode and inhibitory potential against Rho-associated kinase (ROCK). nih.gov These computational predictions help to prioritize which compounds to synthesize and test in the lab, saving time and resources in the early phases of drug discovery.

Investigation of Molecular Mechanisms of Action at the Biological Interface (e.g., Enzyme Interaction)

While direct studies on the molecular mechanisms of this compound are not extensively documented, the behavior of structurally similar compounds provides a strong basis for predicting its potential biological activity, particularly as an enzyme inhibitor. The anilino moiety is a common scaffold in the design of kinase inhibitors, which are crucial in cancer therapy. ed.ac.uk Kinases are enzymes that regulate cellular processes like growth and proliferation by catalyzing the transfer of phosphate (B84403) groups. ed.ac.uk Dysregulation of kinase activity is a hallmark of many cancers. ed.ac.uk

Substituted anilines are integral components of numerous approved kinase inhibitor drugs. For example, the synthesis of various tyrosine kinase inhibitors often involves aniline derivatives. nih.govnih.gov Research on 2-amino-4-m-bromoanilino-6-benzyl pyrrolo[2,3-d]pyrimidines has demonstrated their potential as potent inhibitors of receptor tyrosine kinases (RTKs), which are involved in angiogenesis, a critical process for tumor growth. nih.govnih.gov The bromoaniline portion of these molecules plays a significant role in their binding to the target enzymes. nih.gov

Given this context, this compound is a promising candidate for synthesis and evaluation as a kinase inhibitor. The presence of fluorine and bromine can enhance binding affinity and modulate the pharmacokinetic properties of the resulting molecule. The methoxy group can also influence solubility and metabolic stability. It is hypothesized that this compound could serve as a key intermediate in the development of new therapeutic agents targeting enzymes like platelet-derived growth factor receptors (PDGFR) and epidermal growth factor receptors (EGFR). nih.govmdpi.com

Furthermore, related bromo-fluoro-aniline derivatives have been identified as important intermediates in the synthesis of antiviral drugs. For instance, 2-bromo-6-fluoroaniline (B133542) is a key raw material for Letermovir, a CMV DNA terminase complex inhibitor used for preventing cytomegalovirus infections in transplant patients. google.comchemicalbook.com This underscores the potential of this compound as a precursor for novel antiviral agents.

Table 1: Examples of Biologically Active Compounds Derived from Related Anilines

| Parent Aniline | Resulting Compound Class | Therapeutic Target/Application |

| 3-Bromoaniline | Pyrrolo[2,3-d]pyrimidines | Receptor Tyrosine Kinase (RTK) Inhibitors |

| 2-Bromo-6-fluoroaniline | Letermovir Precursor | CMV DNA Terminase Complex Inhibitor |

| Various Anilines | 4-Methylbenzamide Derivatives | Protein Kinase Inhibitors (e.g., PDGFRα, PDGFRβ) |

Contributions to Agrochemical Research and Development

In the realm of agrochemicals, halogenated anilines are crucial for the synthesis of pesticides and fungicides. The introduction of fluorine atoms, in particular, can significantly enhance the biological activity and stability of these products. google.com A notable example is the preparation of 2,6-dibromo-4-trifluoromethoxyaniline, a key intermediate for the fungicide thifluzamide. google.com Thifluzamide is effective against a broad spectrum of fungal diseases in crops. google.com

This suggests a potential application for this compound in the development of new agrochemicals. Its structural motifs could be incorporated into novel fungicides, herbicides, or insecticides. Research into the synthesis of 2-bromo-4-fluoro-6-nitrophenol (B1271563) from related precursors has shown that such compounds can exhibit significant fungicidal and herbicidal activities. google.com The unique combination of substituents in this compound could lead to the discovery of agrochemicals with improved efficacy, selectivity, and environmental profiles.

Advanced Materials Science and Polymer Chemistry

The field of materials science offers another promising avenue for the application of this compound. Anilines are the monomers used to produce polyaniline, a conducting polymer with a wide range of applications in electronics, sensors, and anti-corrosion coatings.

The properties of polyaniline can be tuned by introducing substituents onto the aniline monomer. The presence of fluorine and a methoxy group in this compound could lead to the synthesis of functionalized polyanilines with enhanced properties. The fluorine atoms are expected to increase the thermal stability and oxidative stability of the polymer, while the methoxy group may improve its solubility in common organic solvents, which is often a challenge with unsubstituted polyaniline. The bromine atom provides a reactive site for further post-polymerization modifications, allowing for the grafting of other functional groups to tailor the polymer's properties for specific applications.

Substituted anilines have a long history as precursors for dyes and pigments. For example, 2-bromo-4,6-dinitroaniline (B162937) is used in the synthesis of monoazo dyes. nih.gov The specific chromophoric and auxochromic groups present in this compound suggest its potential as a precursor for novel specialty dyes. The combination of the methoxy group (an auxochrome) with the aniline core could lead to dyes with unique colors and improved fastness properties for use in textiles, printing inks, and other industrial applications.

Catalysis Research and Ligand Design for Organometallic Transformations

In the field of catalysis, substituted anilines and related aromatic amines are important precursors for the synthesis of ligands for transition metal complexes. These complexes are used as catalysts in a wide array of organic reactions.

The amino group of this compound can be readily transformed into other functional groups, such as phosphines or N-heterocyclic carbenes, which are common coordinating groups in ligand design. The electronic properties of the aromatic ring, influenced by the fluorine, bromine, and methoxy substituents, can fine-tune the electron-donating or -accepting ability of the resulting ligand. This, in turn, affects the reactivity and selectivity of the metal catalyst.

For instance, research has been conducted on the synthesis of 2-bromo-6-alkylaminopyridines as precursors for ligands used to stabilize extended metal atom chains (EMACs), which have unique magnetic properties. georgiasouthern.edu By analogy, this compound could be a valuable starting material for the synthesis of novel ligands for various transition metal-catalyzed reactions, including important C-C and C-N bond-forming cross-coupling reactions like the Suzuki-Miyaura and Buchwald-Hartwig aminations.

Mechanistic Studies of Catalytic Cycles Involving Aryl Halides

The utility of this compound as a building block in complex molecule synthesis is fundamentally linked to its reactivity in transition metal-catalyzed cross-coupling reactions. While specific mechanistic studies focusing exclusively on this compound are not extensively documented, a robust understanding of its role in catalytic cycles can be extrapolated from the well-established principles governing the reactions of substituted aryl halides. The following discussion outlines the key mechanistic steps and the anticipated influence of the substituent pattern of this compound on the catalytic process, primarily within the context of palladium-catalyzed reactions such as the Buchwald-Hartwig amination and Suzuki-Miyaura coupling.

The General Catalytic Cycle

A typical palladium-catalyzed cross-coupling cycle begins with a low-valent palladium(0) species, which is the active catalyst.

Oxidative Addition: The cycle commences with the oxidative addition of the aryl halide (in this case, this compound) to the Pd(0) complex. This step involves the cleavage of the carbon-bromine bond and the formation of a new arylpalladium(II) complex. numberanalytics.comlibretexts.org This step is often the rate-determining step in the catalytic cycle. numberanalytics.com The reactivity of aryl halides in oxidative addition generally follows the trend I > Br > Cl > F. libretexts.org For this compound, the C-Br bond will be the exclusive site of oxidative addition, as the C-F bond is significantly stronger and less reactive under typical cross-coupling conditions. acs.org

Transmetalation: Following oxidative addition, the arylpalladium(II) complex undergoes transmetalation. In this step, the organic group from a main-group organometallic reagent (e.g., an organoboron compound in Suzuki coupling or an amine in Buchwald-Hartwig amination) is transferred to the palladium center, displacing the halide. Current time information in London, GB.wikipedia.orgorganic-chemistry.org In the case of Buchwald-Hartwig amination, this step involves the coordination of the amine to the palladium center, followed by deprotonation by a base to form a palladium-amido complex. wikipedia.orglibretexts.org For the Suzuki coupling, a base is typically required to activate the organoboron reagent, facilitating the transfer of the organic fragment to the palladium. organic-chemistry.org

Reductive Elimination: The final step of the cycle is reductive elimination, where the two organic fragments (the aryl group from this compound and the coupled partner) are joined together, forming the final product and regenerating the catalytically active Pd(0) species. wikipedia.orgwikipedia.org This step allows the catalyst to re-enter the cycle for subsequent transformations.

Influence of Substituents on the Catalytic Cycle of this compound

The electronic and steric properties of the substituents on the aromatic ring of this compound play a crucial role in modulating the kinetics and outcome of the catalytic cycle.

Fluoro Group (-F): The strongly electron-withdrawing nature of the fluorine atom is anticipated to accelerate the rate of oxidative addition. Electron-poor aryl halides generally react faster in this step. libretexts.org Its position ortho to the bromine may also exert steric influence on the coordination of the palladium catalyst.

Methoxy Group (-OCH₃): As an electron-donating group, the methoxy substituent is expected to have an opposing electronic effect to the fluorine, potentially slowing the oxidative addition step. However, electron-donating groups are known to facilitate the reductive elimination step.

Aniline Group (-NH₂): Similar to the methoxy group, the amino group is electron-donating, which would also favor the reductive elimination step. Its presence is the basis for the intramolecular or intermolecular coupling in reactions like the Buchwald-Hartwig amination. The nucleophilicity of the aniline can be a competing factor in certain cross-coupling reactions. nih.gov

The interplay of these electronic effects is summarized in the table below.

| Substituent | Position | Electronic Effect | Influence on Oxidative Addition | Influence on Reductive Elimination |

| Bromo (-Br) | 2 | Leaving Group | Reactive site for oxidative addition. | - |

| Fluoro (-F) | 6 | Electron-withdrawing | Accelerating | Retarding |

| Methoxy (-OCH₃) | 4 | Electron-donating | Retarding | Accelerating |

| Amino (-NH₂) | 1 | Electron-donating | Retarding | Accelerating |

Table 1: Predicted Substituent Effects on Key Catalytic Steps

Mechanistic Considerations in Specific Reactions

Buchwald-Hartwig Amination: In the context of forming a new C-N bond using this compound as the substrate, the catalytic cycle would involve the oxidative addition of the C-Br bond to the Pd(0) catalyst. wikipedia.org The subsequent step would be the coordination of the coupling amine, followed by base-assisted deprotonation to form a palladium-amido complex. Reductive elimination then yields the desired arylamine product. numberanalytics.comlibretexts.org The electron-donating groups on the aniline ring would likely promote the final reductive elimination step.

Suzuki-Miyaura Coupling: For a C-C bond formation via Suzuki coupling, the cycle also begins with the oxidative addition of the C-Br bond of this compound. The subsequent transmetalation involves an organoboron reagent (e.g., a boronic acid or ester) in the presence of a base. organic-chemistry.orgyoutube.com The base activates the boronic acid, forming a more nucleophilic boronate species that transfers its organic group to the palladium center. The final reductive elimination forges the new carbon-carbon bond.

The table below outlines the key intermediates in a generic palladium-catalyzed cross-coupling reaction involving this compound.

| Step | Reactant(s) | Key Intermediate | Product(s) |

| Catalyst Activation | Pd(II) precatalyst | Pd(0)L_n | - |

| Oxidative Addition | This compound, Pd(0)L_n | Aryl-Pd(II)-Br Complex | - |

| Transmetalation | Aryl-Pd(II)-Br Complex, Organometallic Reagent (R-M) | Aryl-Pd(II)-R Complex | M-Br |

| Reductive Elimination | Aryl-Pd(II)-R Complex | - | Coupled Product, Pd(0)L_n |

Table 2: Key Intermediates in a Generic Catalytic Cycle

Future Research Directions and Challenges

Development of More Sustainable, Economical, and Atom-Efficient Synthetic Routes

Key areas for advancement include:

One-Pot Procedures: Designing one-pot reactions that combine several transformations, such as the meta-amination of anisidines using a Brønsted acid catalyst, can dramatically simplify synthesis, improve scalability, and reduce waste. nih.gov

Novel Catalytic Systems: Exploring new catalysts to improve regioselectivity and efficiency is crucial. Methods that reduce the need for protecting groups and allow for direct C-H functionalization are highly desirable.

Alternative Energy Sources: Investigating methods like microwave-assisted synthesis or pressure tube reactions could lead to faster reaction times and higher yields compared to conventional heating. georgiasouthern.edu

Cost-Effective Reagents: A focus on developing synthetic methods that utilize low-cost, readily available starting materials and reagents is essential for making the synthesis of derivatives economically viable for larger-scale applications. nih.gov A proposed method for producing 2-bromo-6-fluoroaniline (B133542) aims to reduce production energy consumption by lowering reaction temperatures from 200 °C to 50-60 °C, highlighting a path toward more economical processes. wipo.int

Exploration of Novel Reactivity Patterns and Unique Derivatization Strategies

The electronic and steric properties of 2-Bromo-6-fluoro-4-methoxyaniline suggest a unique reactivity profile that is yet to be fully explored. The aniline (B41778) moiety can be a linchpin for attaching various scaffolds through reactions like amidation to create complex derivatives with potential biological activity. acs.org

Future research should focus on:

Selective Functionalization: Developing methods to selectively react at the bromine, fluorine, or the remaining aromatic C-H positions. This would unlock the ability to create a diverse library of derivatives.

Cross-Coupling Reactions: Utilizing the bromo-substituent in various cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira) to introduce new carbon-carbon and carbon-heteroatom bonds.

Ring-Annulation Reactions: Employing novel reagents, such as O-vinylhydroxylamines, to participate in cascades involving N-arylation, rearrangement, and cyclization to build fused heterocyclic systems like azaindoles. acs.org

Synthesis of Complex Heterocycles: Using the aniline derivative as a building block for creating more complex molecules, such as 2-substituted aniline pyrimidine (B1678525) derivatives, which have shown promise as potent dual kinase inhibitors. mdpi.com The reactivity of the aniline core can be complex; under halogenation, anilines can form a variety of large-molecule byproducts, including benzoquinone imines and ring-cleavage products, indicating a rich and complex reaction landscape to explore. acs.orgnih.gov

Advanced Structural Characterization of Highly Complex Derivatives and Intermediates

As more complex derivatives and reaction intermediates of this compound are synthesized, advanced analytical techniques will be indispensable for their unambiguous structural elucidation. While standard methods like NMR and mass spectrometry are foundational mdpi.commdpi.com, the complexity of new molecules will demand more sophisticated approaches.

Challenges and future directions include:

Characterization of Transient Species: Developing methods to detect and characterize short-lived reaction intermediates to gain deeper mechanistic insights.

Computational Spectroscopy: Integrating high-level computational methods, such as Density Functional Theory (DFT), with experimental data to predict and confirm structures. researchgate.netnih.gov DFT can be used to calculate key parameters that are difficult to measure experimentally.